
Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of chloromethyl and chloropropyl groups attached to the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide typically involves the reaction of piperidine with chloromethyl and chloropropyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl and chloropropyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl and chloropropyl groups to their corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine N-oxides or other oxidized derivatives.
Reduction: Piperidine derivatives with reduced chloromethyl and chloropropyl groups.
Applications De Recherche Scientifique
Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrochloride
- Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, sulfate
- Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, acetate
Uniqueness
Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salt forms. This uniqueness makes it suitable for specific applications in research and industry where these properties are advantageous.
Propriétés
Numéro CAS |
63958-56-5 |
|---|---|
Formule moléculaire |
C9H18BrCl2N |
Poids moléculaire |
291.05 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-(3-chloropropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C9H17Cl2N.BrH/c10-5-3-7-12-6-2-1-4-9(12)8-11;/h9H,1-8H2;1H |
Clé InChI |
ZQEWWNMRYZQAHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCl)CCCCl.Br |
Numéros CAS associés |
81241-79-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


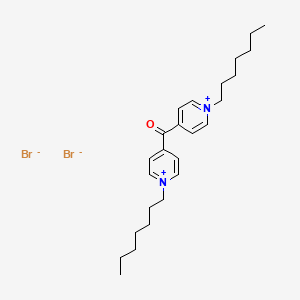

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
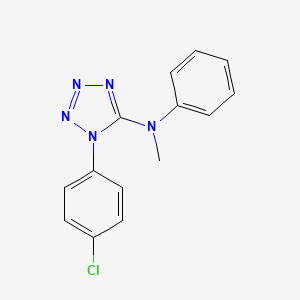
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
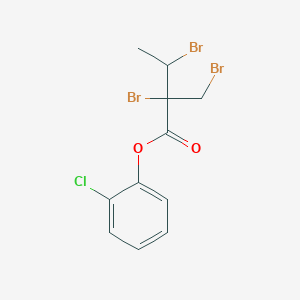
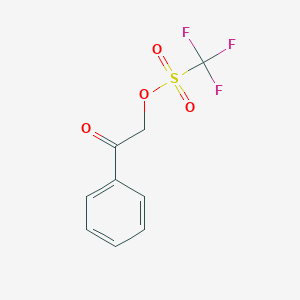
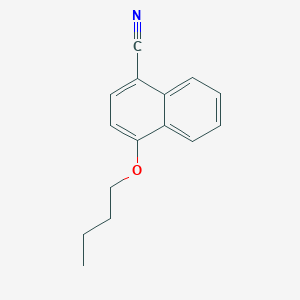
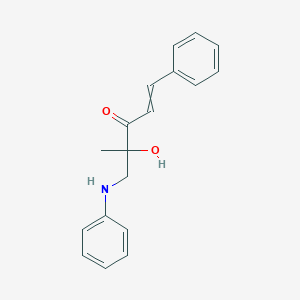
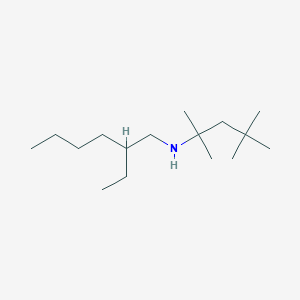
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)

